molecular formula C6H12O4S B15397384 4-(Ethylsulfonyl)butanoic acid CAS No. 99116-13-9

4-(Ethylsulfonyl)butanoic acid

Cat. No.: B15397384
CAS No.: 99116-13-9
M. Wt: 180.22 g/mol
InChI Key: WJFMVSIELVXXJC-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)butanoic acid is a sulfonated derivative of butanoic acid, characterized by an ethylsulfonyl (–SO₂–C₂H₅) group at the fourth carbon of the butanoic acid backbone.

Properties

CAS No.

99116-13-9

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

4-ethylsulfonylbutanoic acid

InChI

InChI=1S/C6H12O4S/c1-2-11(9,10)5-3-4-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

WJFMVSIELVXXJC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfur-Containing Derivatives
  • Ethyl 4-(3-Methylphenyl)sulfanylbutanoate (): This compound features a sulfanyl (–S–) group instead of sulfonyl. Sulfanyl groups are less polar than sulfonyl, leading to lower boiling points (predicted: 336.6°C) and reduced acidity compared to sulfonated analogs. The ester functionality further decreases water solubility relative to the free acid form .
  • Ethyl 4-(Methylsulfanyl)butyrate (): Similar to , this derivative has a methylsulfanyl (–S–CH₃) substituent.
  • Ethyl 3-oxo-4-phenylsulfanylbutanoate (): The ketone group at the third carbon introduces additional polarity and conjugation, which may stabilize enolate intermediates in synthetic reactions. This contrasts with 4-(Ethylsulfonyl)butanoic acid, where the sulfonyl group would dominate electronic effects .
Aromatic-Substituted Butanoic Acids
  • 4-(4-Bromophenyl)butanoic Acid (): The bromine atom on the phenyl ring increases molecular weight (243.1 g/mol) and introduces halogen-related reactivity (e.g., Suzuki coupling). The planar carboxyl group adopts a torsion angle of ~161–170° in related phenoxybutanoic acids (), whereas sulfonyl groups may enforce greater planarity due to stronger electron withdrawal .
  • 4-(2,5-Dimethoxyphenyl)butanoic Acid (): Methoxy groups enhance solubility in polar solvents (density: 1.133 g/cm³) and participate in hydrogen bonding. This contrasts with sulfonyl groups, which primarily influence acidity and electrostatic interactions .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound* C₆H₁₂O₄S 180.22 ~300–350 (pred.) ~80–100 (pred.) Polar solvents
Ethyl 4-(3-Methylphenyl)sulfanylbutanoate C₁₃H₁₈O₂S 238.35 336.6 (pred.) N/A Organic solvents
4-(4-Bromophenyl)butanoic Acid C₁₀H₁₁BrO₂ 243.1 176 (3 mmHg) 67 Low in water
4-(2,5-Dimethoxyphenyl)butanoic Acid C₁₂H₁₆O₄ 224.25 368.7 67–71 Moderate in acetone

*Predicted values based on analogs.

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